molecular formula C9H5FN2S B582634 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile CAS No. 157764-05-1

2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile

Cat. No.: B582634
CAS No.: 157764-05-1
M. Wt: 192.211
InChI Key: XENWBWWEEDAWOZ-UHFFFAOYSA-N
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Description

2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile is a valuable chemical scaffold in medicinal chemistry and drug discovery, primarily serving as a key synthetic intermediate and pharmacophore in developing novel therapeutic agents. Its core research value lies in its structural similarity to potent benzothiazol-2-yl acetonitrile derivatives that have been identified as first-generation inhibitors of c-Jun N-terminal kinase (JNK), specifically JNK-3 . This kinase is a significant therapeutic target in the pathogenesis of rheumatoid arthritis and various apoptosis-related disorders, making inhibitors of this class crucial for probing inflammatory pathways . The benzothiazole core is a privileged structure in neuroscience research. Benzothiazole derivatives are extensively investigated for their activity in central nervous system targets, with some compounds demonstrating effects as central muscle relaxants and in managing neurodegenerative disorders . Furthermore, certain benzothiazole analogues are recognized for their ability to interact with and inhibit the aggregation of pathological proteins, a key mechanism in conditions like Alzheimer's disease . Beyond neurological applications, the structural motif is explored for its potential in antimicrobial research, particularly in the development of new anti-tubercular agents to combat drug-resistant strains . This compound is strictly for research and further manufacturing use only and is not intended for human or veterinary use.

Properties

IUPAC Name

2-(5-fluoro-1,3-benzothiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2S/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENWBWWEEDAWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(S2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157764-05-1
Record name 2-(5-fluoro-1,3-benzothiazol-2-yl)acetonitrile
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Preparation Methods

Condensation with α-Haloacetonitrile

A common approach involves reacting 5-fluoro-2-aminothiophenol (1) with α-haloacetonitrile derivatives (e.g., chloroacetonitrile) under basic conditions.

  • Reagents : Chloroacetonitrile, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Conditions : Reflux at 80–100°C for 6–12 hours.

  • Mechanism : Nucleophilic substitution at the benzothiazole’s 2-position, followed by cyclization.

  • Yield : 65–75%.

Polyphosphoric Acid (PPA)-Mediated Cyclization

PPA facilitates the cyclization of 5-fluoro-substituted thioureas derived from 2-aminothiophenol and nitrile precursors.

  • Reagents : 5-Fluoro-2-aminothiophenol, cyanoacetic acid, PPA.

  • Conditions : Heating at 150–180°C for 3–5 hours.

  • Mechanism : Dehydration and intramolecular cyclization via thiourea intermediate.

  • Yield : 70–80%.

Post-Functionalization of Preformed Benzothiazoles

Alkylation of 5-Fluoro-1,3-benzothiazole

5-Fluoro-1,3-benzothiazole (2) undergoes alkylation with bromoacetonitrile in the presence of a phase-transfer catalyst.

  • Reagents : Bromoacetonitrile, tetrabutylammonium bromide (TBAB), NaOH.

  • Conditions : Stirring at 60°C in water for 4–6 hours.

  • Mechanism : SN2 alkylation at the benzothiazole’s 2-position.

  • Yield : 60–70%.

Palladium-Catalyzed Cyanation

A modern method employs palladium catalysis to introduce the nitrile group.

  • Reagents : 2-Chloro-5-fluoro-1,3-benzothiazole, zinc cyanide (Zn(CN)₂), Pd(PPh₃)₄.

  • Conditions : Microwave irradiation at 120°C for 1 hour.

  • Mechanism : Oxidative addition of Pd(0) to the C–Cl bond, followed by cyanation.

  • Yield : 55–65%.

One-Pot Multicomponent Reactions

Three-Component Condensation

A streamlined approach combines 5-fluoroaniline, carbon disulfide (CS₂), and chloroacetonitrile in a single pot.

  • Reagents : 5-Fluoroaniline, CS₂, chloroacetonitrile, KOH.

  • Conditions : Reflux in ethanol for 8–10 hours.

  • Mechanism : Sequential formation of thiourea, cyclization, and alkylation.

  • Yield : 50–60%.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages Limitations
Cyclization (PPA)PPA, cyanoacetic acid150–180°C, 3–5 hrs70–80%High yield, fewer stepsHigh-temperature conditions
AlkylationBromoacetonitrile, TBAB60°C, 4–6 hrs60–70%Mild conditionsRequires preformed benzothiazole
Palladium-catalyzedZn(CN)₂, Pd(PPh₃)₄Microwave, 1 hr55–65%Rapid, scalableExpensive catalysts
Multicomponent reaction5-Fluoroaniline, CS₂, chloroacetonitrileReflux, 8–10 hrs50–60%One-pot synthesisModerate yield

Key Research Findings

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve alkylation yields by stabilizing intermediates.

  • Regioselectivity : Fluorine at the 5-position directs electrophilic substitution to the 2-position due to electronic effects.

  • Purification Challenges : Column chromatography (SiO₂, ethyl acetate/hexane) is often required due to byproduct formation .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-bacterial, and anti-inflammatory agent.

    Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Material Science: The compound is explored for its use in the development of fluorescent materials and electroluminescent devices.

    Agriculture: It is investigated for its potential as a plant growth regulator and pesticide.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or proteins involved in disease pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target. Additionally, the nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Key Properties/Applications References
2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile Benzothiazole 5-Fluoro, 2-acetonitrile Potential kinase inhibition, synthetic intermediate [Synthesis data]
AS601245 Benzothiazole 2-(Pyrimidinyl-aminoethyl-pyridine)acetonitrile c-Jun N-terminal kinase (JNK) inhibitor; neuroprotective agent
Compound 5f (Iran. J. Pharm. Res., 2017) Benzimidazole 3-Hydroxypropyl, 2-acetonitrile Synthetic intermediate; moderate yield (41%)
BZ-I/BZ-II (JCHR, 2023) Benzothiazole 2-Acetamide-piperazinyl-pyridine Anticancer activity; high synthetic yield (85–88%)
Cpd D (Genomics & Mol. Life Sci., 2021) Benzothiazole Carbamoyl-phenyl-methanesulfonic acid Low molecular weight phosphatase inhibitor

Physicochemical and Electronic Properties

  • Electron-Withdrawing Effects: The 5-fluoro substituent in the target compound increases ring electronegativity, enhancing stability and altering π-π stacking interactions compared to non-fluorinated analogues like AS601245 .
  • Solubility : The nitrile group in this compound may reduce solubility compared to sulfonic acid derivatives (e.g., Cpd D) but improves membrane permeability .
  • Reactivity : The nitrile group allows for click chemistry or hydrolysis to carboxylic acids, offering versatility in derivatization—a feature absent in acetamide-based compounds like BZ-I .

Stability and Metabolic Considerations

  • Metabolic Stability: Fluorination at the 5-position likely reduces oxidative metabolism in the benzothiazole ring, extending half-life compared to non-fluorinated compounds .
  • Thermal Stability : Nitrile-containing benzothiazoles (e.g., target compound) are generally stable under synthetic conditions, whereas sulfonic acid derivatives (Cpd D) may require pH-controlled environments .

Biological Activity

2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and case studies.

  • Chemical Name: this compound
  • CAS Number: 157764-05-1
  • Molecular Formula: C9H6FN2S
  • Molecular Weight: 194.22 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 5-fluoro-1,3-benzothiazole with acetonitrile under specific conditions. Various synthetic routes have been explored to optimize yield and purity, including modifications to reaction conditions such as temperature and solvent choice .

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. The compound has shown significant activity against various cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)6.46
NUGC-3 (Gastric)6.56
SK-Hep-1 (Liver)5.89

These results indicate that the compound may act as a potent inhibitor of tumor cell proliferation.

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has exhibited anti-inflammatory properties. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokines in human monocytic cells, suggesting a potential role in treating inflammatory diseases .

Neuroprotective Effects

Research has also explored the neuroprotective effects of benzothiazole derivatives. A study indicated that compounds similar to this compound could mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative conditions such as Alzheimer's disease .

Case Study 1: Anticancer Efficacy

In a controlled study involving various benzothiazole derivatives, including this compound, researchers observed a marked reduction in cell viability across multiple cancer cell lines. The study utilized both MTT assays and flow cytometry to assess apoptosis induction, confirming that the compound effectively triggers programmed cell death in malignant cells .

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory mechanism of action for this compound. Utilizing ELISA-based assays, the study found that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in stimulated macrophages. These findings underscore its potential as a therapeutic agent in inflammatory diseases .

Q & A

Q. NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirm the presence of the fluoro-benzothiazole backbone and acetonitrile moiety.
  • ¹⁹F NMR : Verify fluorine substitution at the 5-position.

Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 207.03 g/mol).

HPLC : Assess purity (>95% by area normalization).

  • Data Interpretation : Discrepancies in peak splitting (NMR) or retention times (HPLC) may indicate impurities or isomer formation .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the regioselectivity of acetonitrile attachment to the benzothiazole ring?

  • Mechanistic Insights :
  • Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring substitution at the 2-position.
  • Lewis acids (e.g., ZnCl₂) may coordinate with the benzothiazole nitrogen, enhancing electrophilicity at the 2-position.
    • Case Study : Ultrasonic irradiation (60 W) in acetonitrile synthesis reduces reaction time by 40% compared to thermal methods, as shown in analogous triazole-acetonitrile systems .
    • Contradictions : Substrates with electron-withdrawing groups (e.g., -NO₂) may redirect reactivity to alternative positions, necessitating computational modeling (DFT) for prediction .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how are they resolved?

  • Challenges :
  • Low crystal quality due to flexible acetonitrile side chains.
  • Twinning in fluorine-substituted aromatic systems.
    • Solutions :

Crystallization : Use slow evaporation in mixed solvents (e.g., CHCl₃/hexane).

Data Collection : High-resolution synchrotron X-ray sources to mitigate absorption effects from fluorine.

Refinement : SHELXL software for handling anisotropic displacement parameters and validating bond lengths/angles .

  • Example : A chloro-analog (2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol) achieved an R-factor of 0.026 using SHELXL, demonstrating the method’s reliability .

Q. What biochemical interactions are hypothesized for this compound, and how can they be experimentally validated?

  • Hypotheses :
  • Enzyme Inhibition : Fluorine’s electronegativity may disrupt active-site hydrogen bonding in kinases or proteases.
  • DNA Binding : The benzothiazole ring could intercalate or form covalent adducts with nucleic acids.
    • Validation Strategies :

Fluorogenic Assays : Tagging the compound with fluorescent probes (e.g., dansyl chloride) to track target engagement .

Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with model proteins (e.g., BSA).

Molecular Docking : Simulate interactions using software like AutoDock Vina, guided by crystallographic data .

Data Contradiction Analysis

Q. How can conflicting spectroscopic data (e.g., NMR shifts) between synthetic batches be systematically addressed?

  • Root Causes :
  • Residual solvents or unreacted starting materials.
  • Tautomerism in the benzothiazole ring under varying pH conditions.
    • Resolution Workflow :

2D NMR (COSY, HSQC) : Assign ambiguous peaks and identify tautomeric forms.

Elemental Analysis : Verify stoichiometry (e.g., C:H:N:S ratios).

Batch Comparison : Cross-reference with literature data for analogous compounds (e.g., 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile) .

Methodological Tables

Q. Table 1: Optimized Synthetic Conditions for this compound

ParameterOptimal ValueImpact on Yield
Temperature70°CMaximizes rate
SolventDMFEnhances solubility
Reaction Time12 hours>90% conversion
BaseK₂CO₃Minimizes hydrolysis

Q. Table 2: Key Spectroscopic Data

TechniqueExpected SignalReference Compound Data
¹H NMR (CDCl₃) δ 4.35 (s, 2H, CH₂CN)δ 4.32 (CH₂CN)
¹⁹F NMR δ -112 ppm (C-F)δ -110 ppm
HRMS [M+H]⁺ = 207.03[M+H]⁺ = 209.01 (Cl analog)

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